molecular formula C12H15ClF3NO2 B1473851 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride CAS No. 1795276-69-5

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride

Cat. No. B1473851
M. Wt: 297.7 g/mol
InChI Key: VXXZKJCDCMNKAJ-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO2 . It has a molecular weight of 297.7 . The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H . This code provides a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available due to the lack of specific literature or experimental data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis and characterization of similar compounds, such as 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, emphasizes the importance of specific functional groups in achieving desired chemical properties and biological activities. These studies often explore novel synthetic routes, highlighting the role of trifluoromethoxy and related groups in developing compounds with potential applications in drug discovery and material science (Lu et al., 2017).

Material Science Applications

  • Investigations into the properties of fluorinated polymers, such as those containing trifluoromethyl groups, reveal their potential in creating materials with excellent thermal stability, chemical resistance, and unique physical properties. This research can guide the development of advanced materials for various industrial applications, including coatings, films, and composites (Tao et al., 2014).

Biological Activity and Pharmaceutical Applications

  • Synthesis of compounds with trifluoromethoxy phenyl groups and their evaluation for biological activities, such as anticancer properties, is a significant area of research. These studies not only contribute to the understanding of the structure-activity relationship but also aid in the discovery of new therapeutic agents (Pettit et al., 2003).

Analytical and Physicochemical Studies

  • The solubility and physicochemical properties of compounds in supercritical carbon dioxide or other solvents have been examined, providing valuable data for pharmaceutical formulation and material processing. Such studies can inform the design and optimization of drug delivery systems or novel material synthesis techniques (Hezave et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZKJCDCMNKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride
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4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride
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Reactant of Route 6
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride

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